Galantide (M15)
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Overview
Description
Galantide (M15): is a synthetic peptide composed of 20 amino acid residues. It is a hybrid of the N-terminal sequence of galanin and the C-terminal sequence of substance P. Galantide is primarily known for its role as a galanin receptor antagonist, which means it can block the effects of galanin, a neuropeptide involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galantide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods: While specific industrial production methods for Galantide are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. The use of automated peptide synthesizers can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: Galantide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiol groups .
Scientific Research Applications
Chemistry: Galantide is used as a tool to study the structure-activity relationships of peptides and to develop new peptide-based drugs .
Biology: In biological research, Galantide is employed to investigate the role of galanin receptors in various physiological processes, including neurotransmission, hormone release, and pain modulation .
Medicine: Galantide has potential therapeutic applications in treating conditions such as acute pancreatitis, where it can block the harmful effects of galanin .
Industry: While its industrial applications are less documented, Galantide’s role in research and development can contribute to the discovery of new drugs and therapeutic agents .
Mechanism of Action
Galantide exerts its effects by binding to galanin receptors (GalR1, GalR2, and GalR3), thereby blocking the action of galanin. This inhibition can modulate various physiological processes, such as neurotransmitter release and hormone secretion. The molecular targets and pathways involved include G protein-coupled receptor signaling pathways, which play a crucial role in mediating the effects of galanin .
Comparison with Similar Compounds
C7: Another galanin receptor antagonist.
M35: A peptide with similar receptor antagonistic properties.
Uniqueness: Galantide’s unique hybrid structure, combining sequences from galanin and substance P, allows it to interact with multiple receptor subtypes, making it a versatile tool in research. Its ability to block galanin-mediated effects distinguishes it from other peptides that may only target specific receptors .
Properties
Molecular Formula |
C23H30N2O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C23H30N2O3/c1-19-10-12-20(13-11-19)28-17-16-25(21-8-4-5-9-22(21)27-2)23(26)18-24-14-6-3-7-15-24/h4-5,8-13H,3,6-7,14-18H2,1-2H3 |
InChI Key |
VQUPYGXNBXITAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN(C2=CC=CC=C2OC)C(=O)CN3CCCCC3 |
Origin of Product |
United States |
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